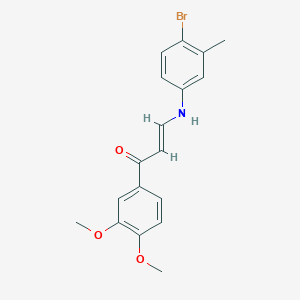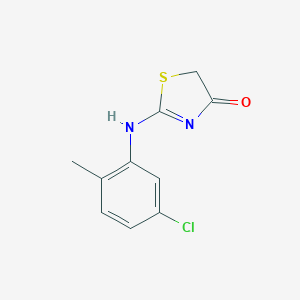![molecular formula C19H20N2 B411889 3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene CAS No. 313968-47-7](/img/structure/B411889.png)
3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a member of the pyrrolopyrazine family. Compounds with this scaffold have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine can be achieved through various synthetic routes. One common method involves a three-step process:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the corresponding N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.
Analyse Des Réactions Chimiques
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound exhibits significant antimicrobial, antiviral, and antifungal properties, making it a promising candidate for the development of new therapeutic agents.
Medicine: Its antitumor and kinase inhibitory activities have been explored for potential cancer treatments.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. Similarly, its antitumor activity could be attributed to the inhibition of specific kinases involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-Ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of 1-ethyl-8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2’,1’-c]pyrazine.
Propriétés
Numéro CAS |
313968-47-7 |
|---|---|
Formule moléculaire |
C19H20N2 |
Poids moléculaire |
276.4g/mol |
Nom IUPAC |
3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene |
InChI |
InChI=1S/C19H20N2/c1-3-16-17(15-7-5-4-6-8-15)13-20-11-12-21-14(2)9-10-18(21)19(16)20/h4-10,13H,3,11-12H2,1-2H3 |
Clé InChI |
JYATWJCAWIRUPO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C3=CC=C(N3CCN2C=C1C4=CC=CC=C4)C |
SMILES canonique |
CCC1=C2C3=CC=C(N3CCN2C=C1C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propenyl]amino}benzoate](/img/structure/B411807.png)



![3-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411812.png)

![2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B411817.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B411819.png)


![1-(3-Iodophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411826.png)
![1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411827.png)
![1-(5-bromo-1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411829.png)
